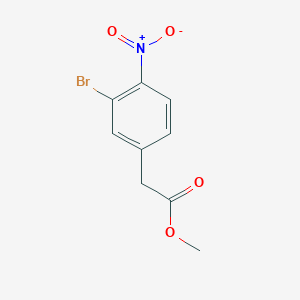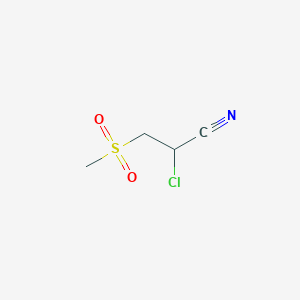
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene
Overview
Description
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene is an organic compound with the molecular formula C7H3F4NO3 and a molecular weight of 225.1 g/mol . This compound is characterized by the presence of four fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. It is a versatile small molecule scaffold used primarily in research and development .
Preparation Methods
The synthesis of 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene typically involves the nitration of 1,2,4,5-tetrafluoro-3-methoxybenzene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity.
Chemical Reactions Analysis
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction typically requires a strong base and elevated temperatures.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluorinated aniline derivative, while reduction of the nitro group would produce a fluorinated aniline .
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene is used in various scientific research applications, including:
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: Researchers use this compound to develop new drugs and to study the structure-activity relationships of fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins due to the strong electron-withdrawing effects of fluorine, which can influence the compound’s overall electronic properties .
Comparison with Similar Compounds
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene can be compared with other fluorinated aromatic compounds such as:
2,3,5,6-Tetrafluoro-4-methoxy-benzamide: This compound also contains multiple fluorine atoms and a methoxy group, but it has an amide functional group instead of a nitro group.
2,2,3,3-Tetrafluoro-1,4-butanediol: Although structurally different, this compound shares the characteristic of multiple fluorine atoms and is used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and development .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c1-15-7-4(10)2(8)6(12(13)14)3(9)5(7)11/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOCAQUUJNGLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401350 | |
| Record name | 2,3,5,6-tetrafluoro-4-methoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1887-73-6 | |
| Record name | 2,3,5,6-tetrafluoro-4-methoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)

![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)





![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)
![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)

